indolizin-7-amine
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Overview
Description
indolizin-7-amine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and significant biological activities. The indolizine core is a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring. This compound, specifically, has an amine group attached to the seventh position of the indolizine ring, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolizin-7-ylamine can be achieved through various synthetic routes. One common method involves the cyclization of 2-pyridylacetates with appropriate amine precursors. The reaction typically requires the use of a catalyst, such as iodine, and is carried out under reflux conditions. Another approach involves the use of 2-chloropyridinium bromides and 2-amino-1,1,3-tricyanopropene in the presence of a base like triethylamine. This reaction proceeds through a Thorpe-Ziegler-type cyclization, followed by elimination to yield the desired indolizine derivative .
Industrial Production Methods: Industrial production of indolizin-7-ylamine may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Transition metal-catalyzed reactions and oxidative coupling approaches are also explored for industrial applications due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: indolizin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding indolizin-7-one derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted indolizin-7-ylamine derivatives.
Scientific Research Applications
indolizin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic fluorescent molecules for material applications.
Mechanism of Action
The mechanism of action of indolizin-7-ylamine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, and other proteins. For example, indolizine derivatives have been shown to inhibit DNA topoisomerase I, an enzyme involved in DNA replication, making them potential anticancer agents . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Indole: Another nitrogen-containing heterocycle with significant biological activity.
Pyrrole: A simpler nitrogen-containing heterocycle that serves as a building block for more complex structures.
Quinoline: A heterocyclic compound with a fused benzene and pyridine ring, known for its medicinal properties.
Uniqueness: indolizin-7-amine is unique due to its fused bicyclic structure and the presence of an amine group at the seventh position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
indolizin-7-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-7-3-5-10-4-1-2-8(10)6-7/h1-6H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIVPQPJUXGUBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CC(=CC2=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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